molecular formula C9H6IN B1603053 7-Iodoquinoline CAS No. 25334-12-7

7-Iodoquinoline

Cat. No. B1603053
CAS RN: 25334-12-7
M. Wt: 255.05 g/mol
InChI Key: RIYITFZDKHVMRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Iodoquinoline and its derivatives has been a subject of interest in many studies . Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the synthesis of quinoline derivatives . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed for the construction and functionalization of quinoline . A study reported the synthesis of 7-chloroquinoline derivatives using mixed lithium-magnesium reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an InChI code: 1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H . The structure can be viewed using specific software .


Chemical Reactions Analysis

Quinoline and its derivatives, including this compound, are known to undergo various chemical reactions. They can form salts with acids and undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a brown liquid . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

1. Medical Imaging and Diagnostics

7-Iodoquinoline and its derivatives have been studied for their potential applications in medical imaging, particularly in the detection and diagnosis of diseases like ocular melanoma. For example, iodine-123-labeled 4-(3-dimethylpropylamino)-7-iodoquinoline was evaluated in patients to obtain positive images for ocular melanomas in some cases (Lambrecht et al., 1984). Similarly, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, a derivative of this compound, was identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), presenting potential for exploring the therapeutic role of PKN3 inhibition in diseases like cancer and leukemia (Asquith et al., 2020).

2. Drug Synthesis and Characterization

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, the synthesis of 123I-4-(3-dimethylaminopropylamino)-7-iodoquinoline, a potential agent for melanoma localization, was prepared by isotopic exchange, demonstrating its significance in the development of novel pharmaceuticals (Bijl et al., 1978). Moreover, studies like the synthesis and characterization of novel pyran and pyranopyrimidines linked 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives highlight the versatility of this compound in creating new chemical entities with potential therapeutic applications (Al-Omar et al., 2017).

3. Biological and Chemical Research

This compound derivatives have been utilized in various biological and chemical studies. For example, the distribution and metabolism of 4-amino-7-iodoquinoline in rats were studied, providing insight into the pharmacokinetics and potential therapeutic uses of these compounds (Eakins et al., 1980). Additionally, studies on the toxicology of Clioquinol, a 5-chloro-7-iodo-quinolin-8-ol derivative, have contributed to understanding the potential risks and benefits of repurposing this compound for new indications, such as cancer therapy (Mao & Schimmer, 2008).

4. Radiopharmaceutical Applications

This compound derivatives have been explored for their potential use in radiopharmaceuticals. Studies on compounds like ethyl 1,4-dihydro-7-iodo-4-oxoquinoline-3-carboxylate have indicated potential applications in lung scintigraphy, a type of medical imaging (Sakr et al., 2014).

Safety and Hazards

When handling 7-Iodoquinoline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

7-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the MAPK/ERK pathway . Furthermore, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy balance within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . For instance, this compound has been shown to intercalate into DNA, causing disruptions in DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

properties

IUPAC Name

7-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYITFZDKHVMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626708
Record name 7-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25334-12-7
Record name 7-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinolin-7-ylboronic acid. A mixture of 7-aminoquinoline (4.02 g, 27.9 mmol), CsI (Aldrich, 7.32 g, 28.2 mmol), iodine (Aldrich, 5.71 g, 22.5 mmol), CuI (Aldrich, 2.67 g, 14.0 mmol) and isoamyl nitrite (Aldrich, 22 mL, 19.18 g, 163.7 mmol) in 200 mL DME was heated to 60° C. After 2 h the reaction was cooled to room temperature and filtered. The filtrate was diluted with 300 mL toluene and washed consecutively with 25% NH4OH (2×100 mL), 5% Na2S2O3 (2×100 mL) and 5% NaCl (2×100 mL). The organic solution was dried over Na2SO4, evaporated onto SiO2 and purified by flash column chromatography eluting with EtOAc/Hex (0-25%) to give 7-iodoquinoline. MS (ESI, pos ion.) m/z: 256 (M+1). To a cooled (−78° C.) solution of the above 7-iodoquinoline (2.66 g, 10.4 mmol) in 20 mL THF was added 2.5M n-BuLi (5.0 mL, 12.5 mmol) drop-wise over 20 min. After an additional 20 min, B(OMe)3 (Aldrich, 3.0 mL, 26.9 mmol) was added dropwise and the reaction was warmed to room temperature. After 4 h the reaction was cooled to −78° C. and 2.5M n-BuLi (5.0 mL, 12.5 mmol) was added and the mixture allowed to warm to room temperature. After 2 h 2.5M HCl (40 mL) was added and the mixture washed with Et2O. The aqueous layer was neutralized with solid NaHCO3, extracted with 10% i-PrOH/EtOAc and the solvent removed in vacuo to give a rust colored amorphous solid. MS (ESI, pos ion). m/z: 174 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Name
Quantity
7.32 g
Type
reactant
Reaction Step Two
Quantity
5.71 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
2.67 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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